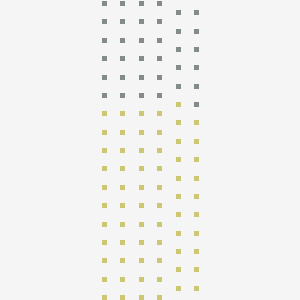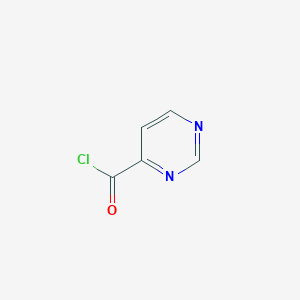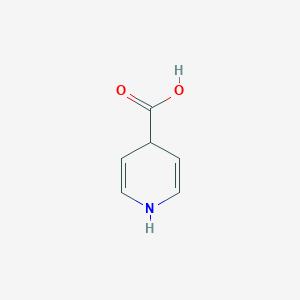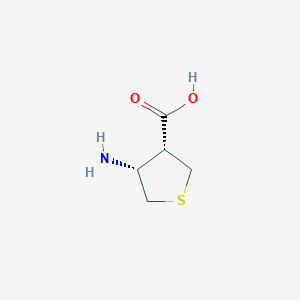
(3R,4R)-4-aminothiolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-aminothiolane-3-carboxylic acid, also known as ATCA, is a sulfur-containing amino acid that has been extensively used in scientific research for its ability to modify and crosslink proteins. The unique properties of ATCA make it a valuable tool in the study of protein structure and function.
作用機序
(3R,4R)-4-aminothiolane-3-carboxylic acid works by reacting with the amino groups of proteins to form stable thioether bonds. This crosslinking can occur between two different proteins or between different regions of the same protein. The crosslinking of proteins can result in changes in protein structure and function, which can be studied using various techniques.
生化学的および生理学的効果
(3R,4R)-4-aminothiolane-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the effects of protein crosslinking on enzyme activity, protein stability, and protein folding. (3R,4R)-4-aminothiolane-3-carboxylic acid has also been used to study the role of protein crosslinking in disease states such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using (3R,4R)-4-aminothiolane-3-carboxylic acid in lab experiments is its ability to selectively crosslink proteins. This allows researchers to study specific protein-protein interactions and protein structures. However, one limitation of using (3R,4R)-4-aminothiolane-3-carboxylic acid is its potential toxicity to cells. Careful consideration should be given to the concentration of (3R,4R)-4-aminothiolane-3-carboxylic acid used in experiments to avoid cell damage.
将来の方向性
There are several future directions for the use of (3R,4R)-4-aminothiolane-3-carboxylic acid in scientific research. One potential area of study is the use of (3R,4R)-4-aminothiolane-3-carboxylic acid in the development of new therapeutics for diseases such as Alzheimer's and Parkinson's disease. Another potential area of study is the use of (3R,4R)-4-aminothiolane-3-carboxylic acid in the development of new protein-based materials for use in biotechnology and nanotechnology.
In conclusion, (3R,4R)-4-aminothiolane-3-carboxylic acid is a valuable tool in scientific research for its ability to modify and crosslink proteins. Its unique properties have allowed it to be used in a variety of fields, including biochemistry, molecular biology, and biophysics. (3R,4R)-4-aminothiolane-3-carboxylic acid has the potential to be used in the development of new therapeutics and protein-based materials, making it an exciting area of study for future research.
合成法
(3R,4R)-4-aminothiolane-3-carboxylic acid can be synthesized through a multi-step process starting with L-cysteine. The process involves protecting the thiol group of L-cysteine with a suitable protecting group, followed by alkylation of the amino group with 1,3-propanedithiol. The protecting group is then removed, and the resulting product is purified to obtain (3R,4R)-4-aminothiolane-3-carboxylic acid.
科学的研究の応用
(3R,4R)-4-aminothiolane-3-carboxylic acid has been widely used in scientific research for its ability to modify and crosslink proteins. It has been used in a variety of fields, including biochemistry, molecular biology, and biophysics. (3R,4R)-4-aminothiolane-3-carboxylic acid can be used to study protein-protein interactions, protein structure, and protein function.
特性
CAS番号 |
164916-45-4 |
|---|---|
製品名 |
(3R,4R)-4-aminothiolane-3-carboxylic acid |
分子式 |
C5H9NO2S |
分子量 |
147.2 g/mol |
IUPAC名 |
(3R,4R)-4-aminothiolane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 |
InChIキー |
PFPQHZAVYICYEM-DMTCNVIQSA-N |
異性体SMILES |
C1[C@H]([C@H](CS1)N)C(=O)O |
SMILES |
C1C(C(CS1)N)C(=O)O |
正規SMILES |
C1C(C(CS1)N)C(=O)O |
同義語 |
3-Thiophenecarboxylicacid,4-aminotetrahydro-,cis-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
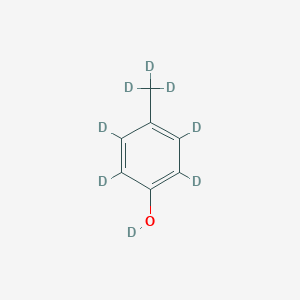
![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
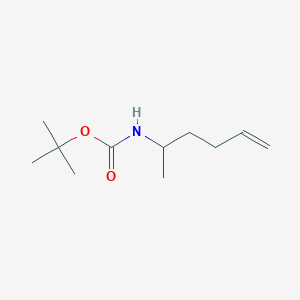

![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
